molecular formula C9H8Cl2N2 B2741613 4-(3-chlorophenyl)-1H-pyrazole hydrochloride CAS No. 2247103-69-9

4-(3-chlorophenyl)-1H-pyrazole hydrochloride

Cat. No.: B2741613
CAS No.: 2247103-69-9
M. Wt: 215.08
InChI Key: NTUXEDGWGWFKIY-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H-pyrazole hydrochloride (CAS 2247103-69-9) is a versatile heterocyclic building block with the molecular formula C9H8Cl2N2 and a molecular weight of 215.08 . This chemical compound is a salt form of a pyrazole derivative, where the core 1H-pyrazole ring is substituted at the 4-position with a 3-chlorophenyl group . The pyrazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its widespread presence in biologically active molecules and pharmaceuticals . As such, this compound serves as a key synthetic intermediate for researchers developing new therapeutic agents. Its structure makes it particularly valuable for constructing molecules that interact with central nervous system targets; scientific literature indicates that closely related 3,4-diarylpyrazoline and 4,5-dihydro-1H-pyrazole derivatives have been investigated as potent cannabinoid CB1 receptor antagonists and show promise in the treatment of conditions such as obesity and schizophrenia . Furthermore, pyrazole and pyrazoline derivatives are extensively studied for their broad spectrum of pharmacological activities, including antimicrobial , anti-inflammatory , anticancer , and antidepressant effects . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers utilize this chemical as a fundamental precursor in organic synthesis and medicinal chemistry to create novel compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chlorophenyl)-1H-pyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-9-3-1-2-7(4-9)8-5-11-12-6-8;/h1-6H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUXEDGWGWFKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chlorophenyl-Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorophenyl-substituted pyrazole scaffold represents one of the most pharmacologically active heterocyclic templates in modern chemistry.[1] Characterized by the 1,5-diarylpyrazole core, this structure gained global prominence through the discovery of Rimonabant (SR141716) , the first selective cannabinoid receptor 1 (CB1) inverse agonist. While its pharmaceutical trajectory was curtailed by psychiatric adverse events, the scaffold remains a cornerstone in agrochemistry (e.g., Fipronil ) and a critical tool in G-Protein Coupled Receptor (GPCR) research.[1]

This guide provides a technical deep-dive into the history, structure-activity relationships (SAR), and the challenging regioselective synthesis of these compounds.[1]

Part 1: The Genesis of the Scaffold

Historical Context

Pyrazoles (five-membered rings containing two adjacent nitrogen atoms) have been known since the late 19th century (Knorr synthesis), but the specific 1,5-diaryl-substituted arrangement proved to be the "magic bullet" for lipophilic receptor pockets.[1]

The breakthrough occurred in 1994 when researchers at Sanofi-Synthélabo, led by Rinaldi-Carmona, identified SR141716 (Rimonabant) .[1] Before this, cannabinoid research relied on non-selective agents.[1] The discovery of the Endocannabinoid System (ECS) necessitated precise tools, and the chlorophenyl-pyrazole motif provided the necessary steric bulk and lipophilicity to navigate the transmembrane domains of the CB1 receptor.

The Structural Archetype

The core efficacy of this class relies on specific substitution patterns:

  • Position 1: An aromatic ring (often 2,4-dichlorophenyl).[1]

  • Position 5: A second aromatic ring (often p-chlorophenyl).[1]

  • Position 3: A polar functionality (carboxamide/hydrazide) to interact with receptor residues (e.g., Lys192 in CB1).[1]

Critical Insight: The "chlorine scan" was pivotal. The chlorine atoms function as lipophilic bioisosteres for methyl groups but with distinct electronic properties, enhancing metabolic stability at the para position and facilitating


-stacking interactions within the receptor's hydrophobic crevices.

Part 2: The Pharmaceutical Breakthrough (Rimonabant)[1]

Mechanism of Action: The Inverse Agonist

Rimonabant is not merely an antagonist; it is an inverse agonist .[1][2][3][4]

  • Constitutive Activity: The CB1 receptor (a GPCR) has a baseline level of activity even without a ligand.[1]

  • The Effect: Rimonabant binds to the receptor and stabilizes it in an inactive GDP-bound conformation, reducing basal signaling below baseline levels.

Structure-Activity Relationship (SAR)

The SAR of Rimonabant reveals why the chlorophenyl groups are non-negotiable:

MoietyStructural FeaturePharmacological Function
N1-Aryl 2,4-DichlorophenylSteric lock; forces the phenyl ring orthogonal to the pyrazole plane, critical for receptor subtype selectivity (CB1 vs CB2).[1]
C5-Aryl p-ChlorophenylOccupies a deep lipophilic pocket; the para-chloro substituent prevents metabolic oxidation and enhances potency.[1]
C3-Group CarboxamideHydrogen bond acceptor/donor; interacts with the "toggle switch" residues of the GPCR.[1]

Part 3: Synthetic Protocols & Regioselectivity[1][5][6][7][8]

The Regiochemistry Challenge

The synthesis of pyrazoles via the condensation of hydrazines with 1,3-dicarbonyls is the industry standard. However, this reaction poses a critical problem: Regioselectivity .

When reacting a hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible:
  • 1,5-Diarylpyrazole (Target): The bulky aryl groups are adjacent.[1]

  • 1,3-Diarylpyrazole (Impurity): The aryl groups are separated.[1]

Thermodynamically, the 1,3-isomer is often favored to minimize steric clash. However, the bioactive Rimonabant scaffold requires the sterically congested 1,5-arrangement .

Validated Protocol: Regioselective Synthesis of SR141716 Analogues

Based on the method optimized by Gosselin et al. (Merck Frosst).[1]

Objective: Synthesize a 1,5-diarylpyrazole with >95% regioselectivity.

Reagents:

  • Lithium hexamethyldisilazide (LiHMDS)[1]

  • 4-Chloropropiophenone[1]

  • Diethyl oxalate[1]

  • 2,4-Dichlorophenylhydrazine hydrochloride

  • Ethanol / Acetic Acid[1][5]

Step-by-Step Methodology:

  • Claisen Condensation (Formation of Diketone Precursor):

    • Charge a flame-dried flask with THF and cool to -78°C.

    • Add LiHMDS (1.1 eq) dropwise.[1]

    • Add 4-chloropropiophenone (1.0 eq) and stir for 45 mins to generate the lithium enolate.

    • Add diethyl oxalate (1.2 eq) rapidly.

    • Allow warming to room temperature (RT) over 3 hours.

    • Checkpoint: Monitor by TLC.[1] The formation of the lithium enolate dictates the regiochemistry of the subsequent attack.

  • Cyclization (The Hydrazine Step):

    • Dissolve the crude diketone intermediate in Ethanol.[1]

    • Add 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq).[1]

    • Stir at RT for 12 hours.

    • Crucial Step: The reaction at RT favors the kinetic product (often the 5-hydroxy-pyrazoline intermediate).[1]

  • Dehydration/Aromatization:

    • Add catalytic acetic acid and reflux for 2 hours.[1]

    • This drives the elimination of water to form the aromatic pyrazole.[1]

  • Purification & Validation:

    • Concentrate and recrystallize from isopropyl ether.[1]

    • Self-Validation (NMR): You must confirm the 1,5-isomer.[1]

      • 1,3-isomer: The pyrazole C4-proton typically appears upfield (~6.7 ppm).[1]

      • 1,5-isomer: The pyrazole C4-proton appears downfield (~6.9-7.1 ppm) due to the deshielding effect of the adjacent aryl rings.[1]

      • NOE: Irradiate the N1-aryl protons; if you see enhancement of the C5-aryl protons, you have the correct 1,5-isomer.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselective pathway.[1]

Synthesis cluster_legend Key: Regioselectivity Control Start 4-Chloropropiophenone Step1 Lithium Enolate (-78°C, LiHMDS) Start->Step1 Deprotonation Inter1 Diketo-ester Intermediate Step1->Inter1 + Diethyl Oxalate Step2 Hydrazine Addn (2,4-dichlorophenylhydrazine) Inter1->Step2 Condensation Split Cyclization Step2->Split Target 1,5-Diarylpyrazole (Bioactive Scaffold) Split->Target Kinetic Control (Correct Regiochem) Impurity 1,3-Diarylpyrazole (Inactive Isomer) Split->Impurity Thermodynamic Drift

Figure 1: Regioselective synthesis of the 1,5-diarylpyrazole scaffold. Kinetic control during the hydrazine condensation is critical to minimize the formation of the thermodynamically stable but biologically inactive 1,3-isomer.

Part 4: Agrochemical Dominance (Fipronil)[1]

While Rimonabant failed in the clinic due to CNS side effects, the chlorophenyl-pyrazole scaffold found massive success in agriculture.

Fipronil (discovered by Rhône-Poulenc, 1987) utilizes a similar 1-arylpyrazole core but targets the GABA-gated chloride channel .[1]

  • Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.[1][6]

  • Selectivity: It binds with high affinity to insect GABA receptors but low affinity to mammalian ones, providing a safety margin.[1][7]

  • The Link: Both Rimonabant and Fipronil rely on the 2,6- (or 2,4-) dichloro substitution pattern on the N1-phenyl ring to lock the conformation, proving the versatility of this scaffold across biological kingdoms.

Part 5: Mechanistic Pathways[1]

To understand the physiological impact of these compounds, we must visualize the signaling cascade of the CB1 receptor, the primary target of Rimonabant.

CB1_Pathway Ligand_Ag Endocannabinoids (Anandamide/2-AG) Receptor CB1 Receptor (GPCR) Ligand_Ag->Receptor Activates Ligand_Inv Rimonabant (Inverse Agonist) Ligand_Inv->Receptor Stabilizes Inactive State G_Protein Gi/o Protein Coupling Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP_Down DECREASED cAMP AC->cAMP_Down Agonist Effect cAMP_Up INCREASED cAMP AC->cAMP_Up Inverse Agonist Effect (Blocks constitutive inhibition) Physio_Ag Appetite Stimulation Lipogenesis cAMP_Down->Physio_Ag Physio_Inv Appetite Suppression Lipolysis cAMP_Up->Physio_Inv

Figure 2: The CB1 Signaling Pathway.[1] Rimonabant acts as an inverse agonist, reversing the Gi/o-mediated inhibition of Adenylyl Cyclase, leading to increased cAMP levels relative to the basal state.

References

  • Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters.

  • Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[5] Synlett.

  • Rhône-Poulenc/BASF. Fipronil: Discovery and Development.[1] National Cotton Council of America.[1]

  • Pertwee, R. G. (2005). Inverse agonism and neutral antagonism at cannabinoid CB1 receptors.[1] Life Sciences.[1]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[8] Journal of Organic Chemistry. [1]

Sources

Methodological & Application

Optimal solubility conditions for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of Optimal Solubility Conditions for 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride in Dimethyl Sulfoxide (DMSO)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to determining the optimal solubility of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride in dimethyl sulfoxide (DMSO). As a member of the pyrazole class of compounds, this molecule holds potential for various research applications, and understanding its solubility is a prerequisite for reliable in vitro and in vivo studies. DMSO is a powerful and widely used polar aprotic solvent in drug discovery, capable of dissolving a broad spectrum of compounds.[1][2] However, achieving a stable, accurate, and reproducible stock solution requires a systematic approach. This guide details the theoretical underpinnings of solubility, provides two distinct experimental protocols for determining both thermodynamic and kinetic solubility, and offers expert insights into data interpretation and best practices for solution handling.

Part 1: Foundational Principles & Pre-Experimental Insights

The Solute: Understanding 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride

The solubility of a compound is governed by its physicochemical properties. The structure of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride presents several key features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This core can participate in hydrogen bonding and provides a scaffold common in many biologically active molecules.[3]

  • 3-chlorophenyl Group: This substituent adds significant lipophilicity (hydrophobicity) to the molecule, which can decrease aqueous solubility.[4]

  • Hydrochloride (HCl) Salt: The molecule is supplied as a salt. Salt formation is a common strategy to improve the solubility and dissolution rate of ionizable drug candidates.[5][6] The presence of the hydrochloride introduces ionic character, which can enhance solubility in polar solvents.

The Solvent: The Critical Role of Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂SO) is the solvent of choice for preparing high-concentration stock solutions in drug discovery for several reasons:

  • Exceptional Solvating Power: As a polar aprotic solvent, it effectively dissolves both polar and nonpolar compounds, a property attributed to its strong dipole moment and ability to accept hydrogen bonds.[1][2]

  • Miscibility: It is miscible with water and a wide range of organic solvents, facilitating the dilution of stock solutions into aqueous assay buffers.[1]

  • Low Volatility: Its high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable during handling at room temperature.[1]

The primary interaction mechanism between DMSO and the pyrazole hydrochloride salt is expected to be ion-dipole interactions, where the partially negative oxygen of the sulfoxide group solvates the cationic pyrazole ring (protonated nitrogen) and the partially positive sulfur solvates the chloride anion.

cluster_solute 4-(3-chlorophenyl)-1H-pyrazole HCl cluster_solvent DMSO Molecules Py_HCl Pyrazole Ring (N-H⁺) + Cl⁻ (Ionic & Polar) DMSO1 S⁺=O⁻ Py_HCl->DMSO1 Ion-Dipole Interaction PhCl Chlorophenyl Group (Lipophilic) DMSO2 S⁺=O⁻ PhCl->DMSO2 Dipole-Induced Dipole (Weaker) DMSO3 S⁺=O⁻

Caption: Conceptual diagram of DMSO solvating the solute.

The Hidden Variable: Water Contamination in DMSO

A critical, often overlooked, factor is the hygroscopic nature of DMSO. DMSO readily absorbs moisture from the atmosphere.[7] Even small amounts of water (e.g., >0.1%) can drastically reduce the solubility of lipophilic compounds, leading to precipitation, especially after freeze-thaw cycles.[7][8] This occurs because the introduction of water creates a more structured hydrogen-bonding network, making it harder for the solvent to accommodate the nonpolar parts of the solute.[7]

Expert Insight: Always use fresh, anhydrous DMSO (≥99.9% purity) from a sealed bottle for preparing primary stock solutions. Once opened, protect the bottle from atmospheric moisture or use small-volume bottles to minimize repeated exposure.

Part 2: Experimental Protocols for Solubility Determination

To fully characterize the solubility, it is best practice to determine both the thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the gold-standard measurement, independent of time.[9][10]

  • Kinetic Solubility: The concentration at which a compound, rapidly added from a concentrated DMSO stock, precipitates out of an aqueous solution. It is often higher than thermodynamic solubility but is highly relevant for predicting behavior in high-throughput screening assays.[11][12][13]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the maximum concentration of the compound that can be dissolved in pure DMSO at equilibrium.

Materials:

  • 4-(3-chlorophenyl)-1H-pyrazole hydrochloride (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Glass vials with screw caps

  • Vortex mixer

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C)

  • High-speed centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other DMSO-resistant material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Methodology:

  • Preparation: Add an excess amount of the solid pyrazole hydrochloride (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[10][14]

  • Phase Separation: After equilibration, visually confirm that excess solid is still present. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.[14]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. For added certainty, filter the collected supernatant through a 0.22 µm chemical-resistant syringe filter.

  • Quantification:

    • Prepare a standard curve of the compound at known concentrations using a validated HPLC-UV method.

    • Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the standard curve.

    • Analyze the diluted sample by HPLC-UV to determine its concentration.

  • Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)

This protocol assesses the concentration at which the compound precipitates when a DMSO stock is diluted into an aqueous buffer, simulating assay conditions.

Materials:

  • High-concentration stock solution of the compound in anhydrous DMSO (e.g., 20 mM, prepared based on thermodynamic solubility results)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well clear microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity or absorbance (nephelometer preferred)[10][11]

Methodology:

  • Stock Preparation: Prepare a clear, high-concentration stock solution (e.g., 20 mM) of the compound in anhydrous DMSO.

  • Serial Dilution: In a separate 96-well plate (a "source plate"), perform a serial dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Assay Plate Setup: Add a small volume (e.g., 2 µL) of each DMSO concentration from the source plate into the wells of the clear 96-well assay plate. Include DMSO-only wells as a negative control.

  • Buffer Addition: Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations (this example gives a 1:100 dilution and a final DMSO concentration of 1%).

  • Incubation & Measurement: Mix the plate briefly. Incubate at room temperature for a defined period (e.g., 2 hours).[10] Measure the turbidity of each well using a plate reader (e.g., absorbance at 620 nm).[10]

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.

Part 3: Data Presentation and Best Practices

Summarizing Quantitative Data

Results should be clearly documented. The exact solubility value is compound-specific and must be determined experimentally.

ParameterValueUnitMethodKey Considerations
Thermodynamic SolubilityTo be determinedmg/mL or mMShake-Flask (HPLC)Gold standard; represents true equilibrium.[10]
Kinetic Solubility (PBS, pH 7.4)To be determinedµMTurbidimetryRelevant for aqueous assay conditions; influenced by final DMSO %.[11]
Recommended Stock Conc.CalculatedmM-Should be ≤90% of thermodynamic solubility for stability.
Best Practices for Stock Solution Preparation & Handling

Based on the experimentally determined thermodynamic solubility, a routine stock solution can be prepared.

  • Select Concentration: Choose a concentration that is approximately 90% of the measured thermodynamic solubility limit to ensure the solution remains stable and avoids precipitation during storage.

  • Preparation:

    • Accurately weigh the required mass of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride into a sterile, appropriate-sized vial.

    • Add the calculated volume of fresh, anhydrous DMSO.

    • Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary, but ensure the compound is heat-stable.[14][15]

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[7][16]

    • Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[16]

  • Usage: Before each use, thaw the aliquot completely and bring it to room temperature. Vortex gently and centrifuge briefly to ensure the solution is homogenous and to spin down any potential micro-precipitates.

Part 4: Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Precipitate in DMSO Stock Concentration is above the thermodynamic solubility limit; Water contamination in DMSO; Freeze-thaw cycles.[7][8]Re-dissolve by warming/sonicating. If it persists, the concentration is too high. Prepare a fresh, lower-concentration stock using anhydrous DMSO and aliquot for storage.
Compound Crashes Out Upon Dilution into Aqueous Buffer The final concentration in the aqueous medium is above the kinetic solubility limit; Final DMSO concentration is too low.Perform serial dilutions in DMSO first before the final dilution into the aqueous buffer. Increase the final DMSO percentage if the assay allows (typically <0.5% for cell-based assays).[16]
Inconsistent Results Inaccurate pipetting due to DMSO's higher viscosity; Incomplete dissolution of stock; Degradation of the compound.Use positive displacement pipettes or reverse pipetting techniques for viscous liquids. Always vortex and centrifuge stock solutions before use. Check compound stability.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 834-843. [Link]

  • Dakota System. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Dakota System. [Link]

  • Di Pietro, O., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]

  • Fengchen Group Co., Ltd. (2024). Innovative Applications of DMSO. Fengchen Group. [Link]

  • AstraZeneca. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate. [Link]

  • Solubility of Things. (n.d.). Pyrazole. Solubility of Things. [Link]

  • Ascendia Pharmaceuticals. (1970). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Lambert, W. J., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. PubChem. [Link]

  • Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. Bulletin of Pharmaceutical Research. [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]

  • Chemdad. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. Chemdad. [Link]

  • IJNRD.org. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD.org. [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. [Link]

  • Patel, J. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]

Sources

Crystallization techniques for isolating 4-(3-chlorophenyl)-1H-pyrazole hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the isolation and crystallization of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride . This guide is designed for process chemists and purification scientists, synthesizing field-proven methodologies with fundamental chemical engineering principles to ensure high purity and optimal crystal habit.

Introduction & Physicochemical Context

The compound 4-(3-chlorophenyl)-1H-pyrazole is a significant pharmacophore found in various kinase inhibitors and GPCR ligands. While the free base is often a waxy or amorphous solid with poor aqueous solubility, the hydrochloride salt is the preferred form for purification and bioavailability.

However, isolating this specific salt presents unique challenges:

  • Regiochemistry: The pyrazole ring has tautomeric nitrogen atoms (

    
     and 
    
    
    
    ). Protonation typically occurs at the
    
    
    hybridized nitrogen, stabilizing the cation.
  • Oiling Out: The lipophilic 3-chlorophenyl moiety competes with the ionic pyrazolium head, often leading to liquid-liquid phase separation (oiling out) rather than clean crystallization during salt formation.

  • Solvate Formation: Pyrazoles are prone to forming solvates with alcohols (methanol, ethanol) and hydrates, necessitating strict drying protocols.

This guide provides a robust Reactive Crystallization protocol to form the salt and a Recrystallization protocol to upgrade purity.

Pre-Crystallization Characterization

Before initiating crystallization, the solubility profile of the free base and the salt must be understood.

Solvent SystemFree Base SolubilityHCl Salt SolubilityApplication
Methanol (MeOH) HighHighDissolution solvent
Isopropanol (IPA) HighModerate (Temp. dependent)Primary Crystallization Solvent
Ethyl Acetate (EtOAc) ModerateLowAntisolvent / Slurry Wash
n-Heptane LowInsolubleAntisolvent
Water InsolubleModerate to HighDissolution (for impurities)
MTBE ModerateInsolubleAntisolvent (Preferred)

Protocol A: Reactive Crystallization (Salt Formation)

Objective: Convert crude 4-(3-chlorophenyl)-1H-pyrazole free base into the crude hydrochloride salt. Mechanism: Proton transfer reaction driven by pKa difference, followed by supersaturation induced by polarity shift.

Materials
  • Substrate: Crude 4-(3-chlorophenyl)-1H-pyrazole (Free Base).

  • Solvent: Isopropanol (IPA), anhydrous (Water content < 0.5%).

  • Reagent: 4M HCl in Dioxane or 5-6M HCl in Isopropanol. Avoid aqueous HCl to prevent hydrate formation at this stage.

  • Antisolvent: Methyl tert-butyl ether (MTBE) or n-Heptane.

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude free base into a reactor.

    • Add Isopropanol (5-7 volumes) relative to the mass of the free base (e.g., 5 mL per 1 g).

    • Heat to 45–50°C with agitation (250 RPM) until a clear amber solution is obtained. Filtration step: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.

  • Acidification (The Critical Step):

    • Cool the solution to 20–25°C .

    • Slowly add 1.1 equivalents of HCl (in Dioxane or IPA) dropwise over 30 minutes.

    • Observation: A slight exotherm will occur.[1] The solution may darken slightly.

    • Seeding: If the solution remains clear after 50% addition, add seed crystals (0.5 wt%) of the HCl salt. If no seeds are available, scratch the vessel wall or sonicate briefly.

  • Nucleation & Aging:

    • Once turbidity is observed, stop acid addition and hold for 15 minutes to establish a stable seed bed.

    • Resume acid addition until complete.[2]

    • Stir the slurry at 20°C for 2 hours.

  • Antisolvent Addition (Yield Maximization):

    • Slowly add MTBE (3 volumes) over 1 hour.

    • Cool the slurry to 0–5°C and age for 2 hours. Note: Rapid cooling here can trap impurities.

  • Isolation:

    • Filter the solids using a sintered glass funnel or centrifuge.

    • Wash the cake with cold 1:1 IPA/MTBE (2 volumes) .

    • Deliquoring: Apply vacuum until the cake cracks.

Protocol B: Recrystallization (Purity Upgrade)

Objective: Remove process impurities (unreacted hydrazine, regioisomers) and improve crystal habit. Technique: Cooling crystallization with optional antisolvent.

Step-by-Step Methodology
  • Slurry Formation:

    • Suspend the crude HCl salt (from Protocol A) in Ethanol (absolute, 4 volumes) .

    • Heat the mixture to reflux (approx. 78°C) .

  • Dissolution Check:

    • If the salt does not fully dissolve at reflux, add Methanol dropwise (up to 1 volume) until a clear solution is achieved.

    • Note: If a small amount of dark solid remains insoluble, it is likely inorganic salt (NaCl) or polymerized impurity. Perform a hot filtration.

  • Controlled Cooling (Polymorph Control):

    • Cool the solution from reflux to 60°C over 30 minutes.

    • Seeding Point: At 60°C, the solution should be slightly supersaturated. Add seeds if available.

    • Cool linearly from 60°C to 20°C over 4 hours (Cooling rate: 10°C/hour). Slow cooling promotes the formation of dense, filterable rods or prisms rather than needles.

  • Final Crystallization:

    • Once at 20°C, if yield is low, add Ethyl Acetate (3 volumes) slowly as an antisolvent.

    • Cool further to 0–5°C and hold for 1 hour.

  • Drying:

    • Filter the purified crystals.

    • Dry in a vacuum oven at 45°C for 12–24 hours.

    • Caution: Use a nitrogen bleed. Pyrazole salts can be hygroscopic; avoid exposure to humid air during unloading.

Troubleshooting & Critical Process Parameters (CPP)

IssueRoot CauseCorrective Action
Oiling Out Phase separation before crystallization; often due to high impurity levels or water presence.1. Re-heat to dissolve the oil.2. Add more solvent (IPA).3. Seed aggressively at higher temperature.4. Use a more polar solvent system (e.g., EtOH instead of IPA).
Gelation Rapid precipitation of amorphous material.1. Increase agitation speed.2. Apply "Temperature Cycling" (Heat to 60°C, cool to 40°C repeatedly).
Colored Product Oxidation products trapped in crystal lattice.1. Use activated carbon (Charcoal) during the hot dissolution step of Protocol B.2. Wash filter cake with cold MTBE.
Low Yield High solubility of salt in mother liquor.1. Increase Antisolvent ratio.2. Lower final isolation temperature to -10°C.

Process Visualization (Graphviz)

The following diagram illustrates the decision logic for solvent selection and the crystallization workflow.

G Start Crude 4-(3-chlorophenyl)-1H-pyrazole Dissolution Dissolve in IPA (5-7 vol) @ 50°C Start->Dissolution AcidAdd Add HCl (in IPA/Dioxane) Slow Addition Dissolution->AcidAdd CheckState Check State AcidAdd->CheckState Oil Oiling Out Observed CheckState->Oil Phase Sep Clear Clear Solution CheckState->Clear No Solids Precip Precipitate Forms CheckState->Precip Turbidity RemedyOil 1. Re-heat to 60°C 2. Add Seed Crystals 3. Slow Cool Oil->RemedyOil Nucleation Nucleation / Aging 20°C for 2 hrs Clear->Nucleation Add Seeds Precip->Nucleation RemedyOil->CheckState Antisolvent Add Antisolvent (MTBE) Cool to 0°C Nucleation->Antisolvent Filtration Filtration & Wash (Cold IPA/MTBE) Antisolvent->Filtration Recryst Recrystallization (Protocol B) Solvent: EtOH/MeOH Filtration->Recryst

Caption: Workflow logic for the reactive crystallization of pyrazole HCl salts, including remediation for oiling out events.

Analytical Validation

To ensure the integrity of the isolated salt, the following analytical checks are mandatory:

  • HPLC Purity: Target >99.5% area. Monitor the removal of the hydrazine starting material (often genotoxic).

  • Chloride Content: Perform Argentometric titration (AgNO3) to confirm mono-hydrochloride stoichiometry (Theoretical Cl approx. 15-16% depending on exact MW).

  • X-Ray Powder Diffraction (XRPD): Compare the pattern of the wet cake vs. dried sample to detect hydration/solvation changes.

  • DSC (Differential Scanning Calorimetry): Look for a sharp melting endotherm (typically >180°C for aryl-pyrazole HCl salts). Broad peaks indicate amorphous content or impurities.

References

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2016).[3] Describes the general synthetic route and intermediate handling for phenyl-pyrazoles. Link

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office (EP 2436381 A1). (2012).[4] Provides the foundational methodology for using anhydrous HCl in organic solvents for salt formation. Link

  • Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. US Patent 10538493B2.[5] (2020).[6] Although for the hydroxy-derivative, this patent details the pH adjustment and precipitation techniques relevant to chlorophenyl-pyrazoles. Link

  • Improving the Solubility of Aripiprazole by Multicomponent Crystallization. MDPI. (2021).[7] Discusses the impact of salt formation (HCl) on solubility and crystal habit of nitrogen-heterocycles. Link

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts. PubMed / NIH. (2010).[4][8] fundamental chemistry of pyrazole protonation and solid-state behavior. Link

Sources

Application Notes and Protocols: A Detailed Guide to the Microwave-Assisted Synthesis of 4-(3-Chlorophenyl)-1H-pyrazole Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the efficient synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve rapid reaction times and high yields. The synthesis is presented as a two-step process commencing with the formation of an enaminone intermediate from 3'-chloroacetophenone, followed by a cyclization reaction with hydrazine hydrate to form the pyrazole core. The final step details the conversion to the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction: The Significance of Pyrazoles and the Advantages of Microwave Synthesis

Pyrazoles and their derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, makes them highly sought-after targets in drug discovery.[1] The specific substitution pattern on the pyrazole ring allows for the fine-tuning of these biological effects.

Traditional methods for pyrazole synthesis often involve lengthy reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods.[3][4] By directly and efficiently heating the reaction mixture through microwave irradiation, MAOS dramatically reduces reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner product profiles.[5][6] This rapid and uniform heating minimizes the formation of side products, simplifying purification and aligning with the principles of green chemistry.[3]

This application note details a robust and reproducible microwave-assisted protocol for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, a compound of interest for further derivatization and biological screening.

Reaction Mechanism and Strategy

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole proceeds through a well-established two-step pathway involving the formation of an enaminone intermediate, followed by cyclization with hydrazine.

Step 1: Enaminone Formation

The initial step involves the reaction of 3'-chloroacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, reacting with the active methylene group of the acetophenone to form a stable enaminone, (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one.[7] This reaction is typically driven by the elimination of methanol.

Step 2: Pyrazole Ring Formation and Tautomerization

The enaminone intermediate possesses the requisite 1,3-dicarbonyl equivalence for pyrazole synthesis. Upon treatment with hydrazine hydrate, a cyclocondensation reaction occurs. The more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbon, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrazole ring. The final product exists as the more stable 1H-pyrazole tautomer.

Step 3: Hydrochloride Salt Formation

The basic nitrogen atom in the pyrazole ring can be readily protonated by an acid. Treatment of the free base with hydrochloric acid (typically in an ethereal solution) yields the stable and often more crystalline 4-(3-chlorophenyl)-1H-pyrazole hydrochloride salt.[1]

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
3'-Chloroacetophenone≥98%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥96%Sigma-Aldrich
Hydrazine hydrate≥98%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Hydrochloric acid solution2.0 M in diethyl etherSigma-Aldrich
Anhydrous sodium sulfateACS GradeVWR
Microwave Reactor-(Specify model, e.g., CEM Discover)
Rotary Evaporator-(Specify model, e.g., Büchi)
Magnetic Stirrer with Hotplate-(Specify model, e.g., IKA)
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Step-by-Step Synthesis

Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3'-chloroacetophenone (1.55 g, 10 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude enaminone as an oil, which may solidify upon standing. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 4-(3-chlorophenyl)-1H-pyrazole

  • To the microwave vial containing the crude (E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, add anhydrous ethanol (5 mL).

  • Add hydrazine hydrate (0.6 g, 12 mmol) dropwise to the stirred solution.

  • Seal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes.

  • Monitor the reaction progress by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-chlorophenyl)-1H-pyrazole.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Step 3: Synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride

  • Dissolve the purified 4-(3-chlorophenyl)-1H-pyrazole (1.79 g, 10 mmol) in a minimal amount of anhydrous diethyl ether (approx. 20 mL) in a flask.

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (6 mL, 12 mmol).

  • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(3-chlorophenyl)-1H-pyrazole hydrochloride as a solid.

Data Presentation

ParameterStep 1: Enaminone FormationStep 2: Pyrazole FormationStep 3: Hydrochloride Salt
Starting Material 3'-Chloroacetophenone(E)-1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one4-(3-chlorophenyl)-1H-pyrazole
Reagents DMF-DMAHydrazine hydrate, Ethanol2.0 M HCl in Diethyl Ether
Microwave Temp. 120 °C100 °CN/A
Microwave Time 15 min10 minN/A
Typical Yield >95% (crude)85-95% (after purification)>95%
Appearance Yellowish oil/solidOff-white to pale yellow solidWhite to off-white solid

Analysis and Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the enaminone intermediate, the pyrazole free base, and the final hydrochloride salt.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Melting Point: To assess the purity of the final solid product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3'-Chloroacetophenone is a lachrymator and should be handled with care.

  • Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.

  • DMF-DMA is flammable and moisture-sensitive.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained and follow the manufacturer's safety guidelines.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway A 3'-Chloroacetophenone B (E)-1-(3-chlorophenyl)-3- (dimethylamino)prop-2-en-1-one A->B + DMF-DMA Microwave (120°C, 15 min) C 4-(3-chlorophenyl)-1H-pyrazole B->C + Hydrazine Hydrate Ethanol, Microwave (100°C, 10 min) D 4-(3-chlorophenyl)-1H-pyrazole hydrochloride C->D + HCl in Diethyl Ether

Caption: Synthetic route for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride.

Experimental Workflow

Experimental_Workflow cluster_0 Step 1: Enaminone Synthesis cluster_1 Step 2: Pyrazole Synthesis cluster_2 Step 3: Salt Formation A1 Mix 3'-chloroacetophenone and DMF-DMA in microwave vial A2 Microwave irradiation (120°C, 15 min) A1->A2 A3 Cool to room temperature A2->A3 A4 Remove excess DMF-DMA (Rotary Evaporation) A3->A4 B1 Add Ethanol and Hydrazine Hydrate to crude enaminone A4->B1 B2 Microwave irradiation (100°C, 10 min) B1->B2 B3 Work-up and Purification (Extraction & Chromatography) B2->B3 C1 Dissolve pyrazole in anhydrous diethyl ether B3->C1 C2 Add ethereal HCl solution C1->C2 C3 Filter and dry the precipitate C2->C3

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reaction yields and overcoming common challenges encountered during this synthesis.

I. Synthesis Overview & Mechanism

The synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride typically proceeds via a cyclocondensation reaction. A common and effective method is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The Knorr pyrazole synthesis, a classic example of this approach, involves the reaction of a β-diketone with a hydrazine in the presence of an acid catalyst.[3][4]

The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the hydrazine derivative.[3][5]

For the specific synthesis of 4-(3-chlorophenyl)-1H-pyrazole, a key precursor is often a derivative of 3-chlorophenylhydrazine.

Visualizing the Core Reaction

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine 3-Chlorophenylhydrazine Hydrazine->Hydrazone Cyclized_Intermediate Cyclized Intermediate Hydrazone->Cyclized_Intermediate Intramolecular Cyclization Pyrazole 4-(3-chlorophenyl)-1H-pyrazole Cyclized_Intermediate->Pyrazole Dehydration HCl_Salt 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride Pyrazole->HCl_Salt Acidification (HCl)

Caption: Generalized Knorr-type synthesis pathway for 4-aryl-pyrazoles.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that can arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • 3-Chlorophenylhydrazine Hydrochloride: This starting material can degrade over time, especially if exposed to air and light. Use freshly sourced or purified hydrazine. Impurities can lead to significant side product formation.

  • 1,3-Dicarbonyl Compound: Ensure the dicarbonyl compound is pure and dry. The presence of mono-carbonyl impurities or residual solvents can negatively impact the reaction.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. While ethanol is commonly used, aprotic dipolar solvents like DMF or DMAc have been shown to improve yields and regioselectivity in some cases.[1] The addition of an acid catalyst, such as HCl, can accelerate the dehydration step and improve yields.[1]

  • Temperature: The optimal temperature can vary depending on the specific 1,3-dicarbonyl precursor. While some reactions proceed at room temperature, others may require heating to drive the cyclization and dehydration steps.[6] Experiment with a temperature gradient to find the sweet spot for your specific substrates. Conventional methods sometimes require higher temperatures and longer reaction times, which can lead to byproduct formation.[7]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete and prolonged reaction times can lead to lower yields of the desired product.

3. Work-up and Purification:

  • Extraction: Ensure efficient extraction of the product from the reaction mixture. The pH of the aqueous phase during work-up can significantly affect the solubility of the pyrazole product and its hydrochloride salt.

  • Purification: The final product is often purified by recrystallization or column chromatography.[8] Improper purification techniques can lead to product loss. For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.

ParameterRecommendationRationale
Hydrazine Purity Use freshly opened or purified reagent.Impurities can lead to side reactions and lower yields.
Solvent Consider aprotic dipolar solvents (e.g., DMF, DMAc).[1]Can improve regioselectivity and reaction rates.
Catalyst Use a catalytic amount of acid (e.g., HCl).[1]Accelerates the dehydration step.
Temperature Optimize via experimentation (e.g., 25°C to 80°C).Balances reaction rate and side product formation.
Monitoring Use TLC or LC-MS to track progress.Prevents incomplete reaction or product degradation.
Q2: I am observing the formation of multiple products (isomers). How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common issue in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][5]

  • Choice of Precursors: The steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can influence which carbonyl group is preferentially attacked by the hydrazine.

  • Reaction Conditions: As mentioned, using aprotic dipolar solvents can enhance regioselectivity compared to protic solvents like ethanol.[1]

  • Catalyst: The choice of catalyst can also play a role. While acid catalysis is common, some syntheses utilize metal catalysts which can offer improved regioselectivity.[2]

Q3: The reaction seems to stall and does not go to completion. What should I investigate?

A3: A stalled reaction can be frustrating. Here are some potential causes and solutions:

  • Insufficient Catalyst: If using an acid catalyst, ensure a sufficient amount is present to facilitate the reaction.

  • Water Scavenging: The dehydration step is crucial for the formation of the aromatic pyrazole ring. If your solvent is not anhydrous, the presence of water can inhibit this step. Consider using a Dean-Stark apparatus or adding a drying agent to remove water as it is formed.

  • Reagent Decomposition: One of the starting materials may be degrading under the reaction conditions. This is particularly relevant for hydrazines.

  • Equilibrium: The reaction may have reached equilibrium. Shifting the equilibrium towards the product side can be achieved by removing one of the byproducts (e.g., water).

Q4: What are some common side reactions, and how can I minimize them?

A4: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired pyrazole.

  • Formation of Pyrazoline: Incomplete dehydration of the cyclized intermediate can result in the formation of a pyrazoline.[9] This can often be addressed by ensuring adequate heating and/or the presence of a dehydrating agent or acid catalyst.

  • Double Condensation: If the 1,3-dicarbonyl compound has reactive methylene protons, it can potentially react with more than one equivalent of the hydrazine.

  • Hydrazone Self-Condensation: Under certain conditions, the initially formed hydrazone may undergo self-condensation or other undesired reactions.

Q5: What is the best method for the final conversion to the hydrochloride salt?

A5: The conversion of the free base 4-(3-chlorophenyl)-1H-pyrazole to its hydrochloride salt is typically achieved by treating a solution of the pyrazole with hydrochloric acid.

  • Procedure: Dissolve the purified pyrazole in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether). Then, add a solution of HCl in the same or a miscible solvent (e.g., HCl in ethanol or ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete.

  • Important Considerations: The addition of excess acid can sometimes lead to the formation of an oily product or difficulties in isolation. It is advisable to monitor the pH or add the acid stoichiometrically. Ensure the final product is thoroughly dried to remove any residual solvent and excess HCl.

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low reaction yields.

III. Alternative Synthetic Routes

While the Knorr synthesis is a mainstay, other methods can be employed for the synthesis of pyrazoles.

  • From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can also yield pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized.[9]

  • Vilsmeier-Haack Reaction: This reaction can be used to synthesize 4-formylpyrazoles from hydrazones.[10][11][12] The formyl group can then be a handle for further functionalization.

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile imine (generated in situ) with an alkyne is a powerful method for constructing the pyrazole ring.[1]

  • Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a one-pot synthesis, which can be an efficient way to generate molecular diversity.[13]

IV. Safety Precautions

  • Hydrazine Derivatives: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.

  • Reaction Conditions: Be cautious when heating reactions, especially those involving flammable solvents.

This technical support guide is intended to be a living document. As new methods and insights emerge, it will be updated to provide the most current and comprehensive information for the synthesis of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride.

V. References

  • A. El-Faham, et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • M. A. G. de Oliveira, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (2023). The synthetic pathway to pyrazole derivatives via cyclocondensation... [Link]

  • A. A. Golovanov, et al. (2021). Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. The Journal of Organic Chemistry. [Link]

  • X. Li, et al. (2012). Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. [Link]

  • S. S. S. M. S. Khorassani, et al. (2007). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing. [Link]

  • A. N. S. A. Ansori, et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Publishing. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • T. J. J. Müller, et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • S. A. H. El-Shekhipy, et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • A. V. Popov, et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • H. Li, et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • S. S. Pawar, et al. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Organic Chemistry & Pharmaceutical Research. [Link]

  • A. A. K. El-Gazzar, et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • M. P. T. S. G. da Silva, et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • M. F. C. C. de Freitas, et al. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]

  • ResearchGate. (2021). Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained. [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • The Royal Society of Chemistry. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Organic Syntheses. (2010). 4 - Organic Syntheses Procedure. [Link]

  • R. M. Vala, et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Molecular Structure. [Link]

  • H. Ichikawa, et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles. [Link]

  • ResearchGate. (2018). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]

  • Slideshare. (2020). Unit 4 Pyrazole. [Link]

  • Google Patents. (2016). WO2016113741A1 - Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.

  • S. K. Guchhait, et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. [Link]

  • Google Patents. (2021). A kind of preparation method of pyrazoles -4- aryl derivatives.

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.

  • M. A. Gouda, et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed? Molecules. [Link]

  • Six Chongqing Chemdad Co. (2023). 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • SciELO. (2018). 1H-pyrazoles Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H. [Link]

Sources

Technical Support Center: Optimization of Chlorophenyl Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric-Electronic Paradox

Welcome to the technical support center for pyrazole chemistry. If you are synthesizing scaffolds similar to Fipronil or Celecoxib , you are likely battling the "Steric-Electronic Paradox."

The 2,6-dichlorophenyl moiety is critical for biological activity but presents a synthetic nightmare:

  • Steric Bulk: The ortho-chlorines shield the

    
    -nitrogen (
    
    
    
    ), making it sterically inaccessible.
  • Electronic Deactivation: The electron-withdrawing nature of the ring (and the

    
    -CF
    
    
    
    group) significantly reduces the nucleophilicity of the
    
    
    -nitrogen (
    
    
    ).

This guide moves beyond basic "textbook" Knorr synthesis to address the specific failure modes of these electron-deficient, sterically crowded systems.

Module 1: Regioselectivity Control

Problem: "I am isolating the wrong regioisomer (3- vs 5-substituted)."

In the reaction between a 2,6-dichlorophenyl hydrazine and an unsymmetrical 1,3-electrophile (e.g.,


-keto ester or enaminone), two isomers are possible. The biologically active target usually requires the 

to attach to the carbon bearing the specific substituent (often the amino or trifluoromethyl group).
The Mechanism of Failure

Standard Knorr synthesis relies on the most nucleophilic nitrogen attacking the most electrophilic carbonyl. However, with 2,6-dichlorophenyl hydrazines, the


 is effectively "shut down" by steric crowding.
  • Kinetic Product:

    
     attacks the most accessible electrophilic center.
    
  • Thermodynamic Product: Rearrangement or slower attack by

    
     (rare in these systems without forcing conditions).
    
Visualizing the Pathway

Regioselectivity Hydrazine Aryl Hydrazine (2,6-Cl2 Substituents) Path_A Path A: N-beta Attack (Less Sterically Hindered) Hydrazine->Path_A Kinetic Preference Path_B Path B: N-alpha Attack (Sterically Blocked) Hydrazine->Path_B High Energy Barrier Electrophile Unsymmetrical 1,3-Electrophile Electrophile->Path_A Electrophile->Path_B Inter_A Hydrazone Intermediate A Path_A->Inter_A Inter_B Hydrazone Intermediate B Path_B->Inter_B Prod_3 3-Substituted Pyrazole (Common Byproduct) Inter_A->Prod_3 Cyclization Prod_5 5-Substituted Pyrazole (Often Desired) Inter_B->Prod_5 Cyclization

Figure 1: Bifurcation of reaction pathways driven by steric hindrance at the


 position.
Troubleshooting Protocol: Solvent & Electrophile Tuning

Q: How do I force the reaction toward the desired isomer?

A: You must invert the standard reactivity profile using Fluorinated Solvents or Enaminones .

Protocol 1: The Fluorinated Solvent Switch Protic solvents stabilize the transition state for the formation of the desired intermediate via hydrogen bonding, but standard alcohols (EtOH) are often insufficient for deactivated hydrazines.

  • Replace Solvent: Switch from Ethanol to Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) .

  • Mechanism: HFIP is a strong Hydrogen Bond Donor (HBD). It activates the carbonyl of the electrophile and stabilizes the leaving group, often permitting the sterically hindered pathway or accelerating the equilibration to the thermodynamic product [1].

  • Condition: Run at 25°C initially; heat to 60°C only if conversion is slow.

Protocol 2: The Enaminone Surrogate If using a


-keto ester yields poor selectivity, switch to an enaminone.
  • Synthesis: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone.

  • Reaction: React the enaminone with the hydrazine in acidic media (AcOH).

  • Why it works: Enaminones have a distinct "hard" and "soft" electrophilic center, which matches the electronic bias of the hydrazine more distinctly than a diketone [2].

Module 2: Minimizing Oxidation Byproducts (Azo Formation)

Problem: "My reaction mixture is turning dark red/brown, and yield is low."

Aryl hydrazines are prone to oxidation, forming azo compounds (Ar-N=N-R) or tars. This is exacerbated by the electron-deficient nature of the chlorophenyl ring, which makes the hydrazine radical relatively stable.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Dark Red Color Oxidation to Azo-benzene derivativesDegas solvents; Add antioxidant (Sodium Ascorbate).
Purple/Black Tar Polymerization of oxidized intermediatesReduce temperature; Check trace metals (Fe/Cu catalyze oxidation).
Loss of Cl/F DehalogenationLower reaction temp; Avoid strong reducing metals if present.
Standardized De-Oxygenation Protocol

Do not skip this for chlorophenyl hydrazines.

  • Sparging: Bubble Argon (not Nitrogen, Argon is heavier and blankets better) through the solvent for 15 minutes before adding the hydrazine.

  • Additive: Add 1-2 mol% Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid to the reaction mixture. This acts as a sacrificial antioxidant [3].

  • Light Protection: Wrap the reaction vessel in aluminum foil. Poly-halogenated aromatics are photosensitive and can undergo photolytic dehalogenation [4].

Module 3: Incomplete Cyclization (The "Stalled" Intermediate)

Problem: "LCMS shows the mass of the product +18 (water), and it won't cyclize."

With 2,6-dichloro substitution, the final ring closure (dehydration) is sterically difficult. The intermediate hydrazone forms but cannot rotate easily to close the ring.

Decision Tree: Pushing Cyclization

Troubleshooting Issue Issue: LCMS shows [M+18] peak (Hydrazone Intermediate) Check_pH Check 1: What is the pH? Issue->Check_pH Acidic Acidic (pH < 4) Check_pH->Acidic Neutral Neutral/Basic Check_pH->Neutral Check_Sterics Check 2: Is the R-group bulky? Acidic->Check_Sterics Action_Base Action: Add HCl or H2SO4 (Protonation required for -OH loss) Neutral->Action_Base Action_Acid Action: Increase Temp to Reflux Add Dehydrating Agent (TFAA) Check_Sterics->Action_Acid No Bulky_Yes Yes (t-Butyl, Aryl) Check_Sterics->Bulky_Yes Action_Solvent Action: Switch to High-Boiling Solvent (Acetic Acid or Toluene/Dean-Stark) Bulky_Yes->Action_Solvent

Figure 2: Workflow for driving the dehydration step when the reaction stalls at the hydrazone.

Advanced Protocol: Acid-Mediated Dehydration

If reflux in ethanol fails:

  • Solvent Swap: Evaporate ethanol and redissolve the crude residue in Glacial Acetic Acid .

  • Thermal Drive: Heat to 100°C. The acetic acid acts as both solvent and catalyst.

  • Chemical Drying (Extreme Case): If the intermediate persists, cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.1 eq). This converts the hydroxyl intermediate into a good leaving group (trifluoroacetate), triggering rapid cyclization [5].

Summary: Troubleshooting Matrix

SymptomDiagnosisImmediate Fix
Wrong Regioisomer Kinetic control dominantSwitch solvent to HFIP or TFE; Lower temperature.
[M+18] Peak Incomplete cyclizationSwitch to Glacial AcOH reflux; Add TFAA.
Dark Impurities Azo formation (Oxidation)Argon sparge; Add Ascorbic Acid; Protect from light.
[M-35] Peak DechlorinationRemove Pd/Cu contaminants; Lower temp; Check for radical initiators.

References

  • Solvent Effects in Pyrazole Synthesis

    • Title: Fluorinated Alcohols as Solvents for the Regioselective Synthesis of Pyrazoles.[1]

    • Source:Journal of Organic Chemistry
    • Link:[Link] (Context: Discusses TFE/HFIP effects on regioselectivity).

  • Enaminone Utility

    • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation.[2]

    • Source:Beilstein Journal of Organic Chemistry
    • Link:[Link]

  • Hydrazine Oxidation & Stabilization

    • Title: Reduction of Aromatic and Heteroaromatic Azo Compounds with Hydrazine Hydrate.[3][4]

    • Source:DergiPark
    • Link:[Link] (Context: Mechanisms of hydrazine/azo interconversion).

  • Photostability of Fipronil Derivatives

    • Title: Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity.[5]

    • Source:PNAS[5]

    • Link:[Link]

  • Chemical Cyclization Methods

    • Title: Synthesis of fipronil sulfide, an active metabolite, from the parent insecticide fipronil.[6][][8]

    • Source:Academia.
    • Link:[Link] (Context: Use of TFAA/acidic conditions for fipronil-related synthesis).

Sources

Resolving pH-dependent precipitation of pyrazole hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Solubility, Stability, and Precipitation Troubleshooting

Status: Operational Operator: Senior Application Scientist (Ph.D., Physical Pharmacy) Ticket ID: PYR-HCL-SOL-001

Executive Summary

You are encountering precipitation issues with a pyrazole hydrochloride (HCl) salt. This is a common but complex challenge in pre-clinical formulation and dissolution testing. Pyrazoles are typically weak bases (conjugate acid


). This creates a narrow window of stability for the salt form.

This guide distinguishes between the two distinct mechanisms of failure:

  • Free Base Precipitation: Driven by pH elevation above the

    
    .
    
  • Salt Salting-Out: Driven by the Common Ion Effect (excess chloride).[1]

Module 1: Diagnostic Framework

"What is the white solid at the bottom of my vial?"

Before applying a fix, you must identify the precipitate. Treating a salt precipitate like a free base precipitate will worsen the problem.

Diagnostic Decision Tree

Use this logic flow to categorize your issue.

DiagnosticTree Start Precipitate Observed CheckpH Check Supernatant pH Start->CheckpH pH_High pH > pKa (approx > 3.0) CheckpH->pH_High High pH pH_Low pH < pKa (approx < 2.0) CheckpH->pH_Low Low pH AddAcid Test: Add 1N HCl pH_High->AddAcid AddWater Test: Add Water (Dilute) pH_Low->AddWater Result_Base DIAGNOSIS: Free Base (pH-dependent precipitation) AddWater->Result_Base Solid Persists (Likely Disproportionation) Result_Salt DIAGNOSIS: Salt Salting-Out (Common Ion Effect) AddWater->Result_Salt Solid Dissolves AddAcid->Result_Base Solid Dissolves

Figure 1: Rapid diagnostic logic to distinguish between free base generation and salt precipitation.

Module 2: Troubleshooting & FAQs
Scenario A: The "pH Shift" Trap

Q: I diluted my stock solution (10 mg/mL in DMSO) into PBS (pH 7.4), and it clouded immediately. Why?

A: You have exceeded the Intrinsic Solubility (


)  of the free base.
Pyrazoles are weak bases.[2] At pH 7.4, the molecule is almost 100% neutral (un-ionized). The HCl salt you started with instantly disproportionates into the free base and chloride ions.
  • The Mechanism:

    
    
    As pH increases, the term 
    
    
    
    approaches zero, and total solubility (
    
    
    ) crashes down to
    
    
    . For many pyrazoles,
    
    
    is in the microgram/mL range.
  • The Fix:

    • Cosolvents: Add 10-20% Propylene Glycol or PEG 400 to increase

      
      .
      
    • Cyclodextrins: Use HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) to encapsulate the hydrophobic free base.
      
    • Acidification: If biological compatibility allows, maintain pH < 3.0.

Scenario B: The "Common Ion" Trap

Q: I dissolved my drug in 0.1 N HCl (pH 1) to keep it stable, but it precipitated when I added saline (NaCl). The pH is still 1. Why?

A: This is the Common Ion Effect .[3] You triggered precipitation of the salt itself, not the free base. The solubility product (


) of a hydrochloride salt is defined as:


When you added saline, you massively increased the concentration of chloride ions (


).[1] To maintain the constant 

, the concentration of dissolved drug (

) must decrease. The excess drug crashes out as the HCl salt.
  • Data Impact:

    Medium Chloride Conc. [M] Predicted Solubility Risk Level
    Water ~0 High Low
    0.1 N HCl 0.1 Moderate Medium
    0.9% NaCl 0.154 Moderate Medium

    | SGF (Simulated Gastric Fluid) | ~0.2 | Low | High |

  • The Fix: Switch to a counter-ion that does not suffer from the common ion effect in your specific media (e.g., Mesylate or Tosylate), or reduce the chloride load in the buffer.

Scenario C: The "pH_max" Mystery

Q: My solution precipitates at pH 3.0. My pKa is 2.5. Shouldn't it be soluble since it's close to the pKa?

A: No. This is a classic misunderstanding of


 .


is the specific pH where the solubility of the salt equals the solubility of the free base. For weak bases like pyrazoles,

is often lower than the

.

If your concentration is high, the "Safety Zone" (where the salt is soluble) might end at pH 1.5, even if the


 is 2.5. Above pH 1.5, you are supersaturated with respect to the free base.
Module 3: Experimental Protocol

Protocol: Determination of


 and Stability Zones 

This experiment defines the exact boundary between stable solution and precipitation.

Materials:

  • Pyrazole HCl Salt

  • 0.1 N HCl, 0.1 N NaOH

  • pH Meter (Calibrated)

  • Syringe Filters (0.45 µm PVDF)

Workflow:

  • Saturation: Prepare a supersaturated solution of the drug in 0.1 N HCl (ensure excess solid is present).

  • Titration: Slowly add 0.1 N NaOH to the suspension while stirring.

  • Equilibration: At specific pH points (e.g., 1.0, 1.5, 2.0, 2.5, 3.0), withdraw an aliquot.

  • Filtration: Filter the aliquot immediately.

  • Assay: Measure the concentration of the filtrate via HPLC-UV.

  • Solid Analysis: Analyze the filter cake by XRPD or Raman to confirm if it is Salt or Free Base.

Visualizing the Solubility Landscape:

SolubilityLandscape Zone_Salt Zone A: Salt Dominated (Stable Soluble) Low_pH pH < 2.0 High Solubility Zone_Salt->Low_pH Zone_Precip Zone B: pH_max (Precipitation Risk) High_pH pH > 3.0 Intrinsic Solubility (S0) Zone_Precip->High_pH Equilibrium Reached Zone_Base Zone C: Free Base (Low Solubility) Critical_pH pH_max (Intersection) Salt Sol = Base Sol Low_pH->Critical_pH Adding Base (NaOH) Critical_pH->Zone_Precip Supersaturation High_pH->Zone_Base

Figure 2: The Solubility Landscape. Note that for Pyrazoles, the "Green Zone" is often very narrow (pH < 2).

Module 4: Mitigation & Formulation Strategies

If you cannot maintain pH < 2.0, use these formulation levers to stabilize the Pyrazole:

StrategyMechanismRecommended Reagent
Cosolvency Increases

(Intrinsic Solubility) of the free base.
PEG 400 (10-40%), Ethanol, Propylene Glycol.
Complexation Hides the hydrophobic moiety inside a cavity.HP-

-CD (Kleptose®) or SBE-

-CD (Captisol®).
Surfactants Micellar solubilization prevents nucleation.Polysorbate 80 (0.1 - 1.0%), TPGS.
Salt Switch Avoids Common Ion Effect (if Cl- is the issue).Switch HCl to Mesylate or Gluconate (requires tox verification).
References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter on Solubility Profiles).

  • Stallmach, A., et al. (2021). Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance. Molecular Pharmaceutics.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences.

  • IUPAC. (2024). Solubility Data Series: Pyrazole Derivatives. NIST Standard Reference Data.

Sources

Validation & Comparative

Comparative SAR Analysis: 3-Chlorophenyl vs. 4-Chlorophenyl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Clash of Chlorines"

In medicinal chemistry, the pyrazole ring acts as a "privileged scaffold," serving as the core for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the optimization of the phenyl ring attached to the pyrazole nitrogen (N1) or carbon (C3/C5) often hinges on a critical decision: Meta (3-Cl) vs. Para (4-Cl) substitution.

This guide objectively compares these two derivatives. While 4-chlorophenyl is traditionally favored for metabolic stability and hydrophobic pocket occupancy (the "Celecoxib model"), recent data indicates that 3-chlorophenyl derivatives can offer superior selectivity in specific kinase and allosteric modulator targets, albeit with higher metabolic liability.

Feature3-Chlorophenyl (Meta)4-Chlorophenyl (Para)
Electronic Effect (

)
Strong Inductive Withdrawal (

)
Withdrawal + Resonance Donation (

)
Metabolic Stability Low (Para-position open to CYP oxidation)High (Para-position blocked)
Steric Profile Increases "width"; affects rotational freedomIncreases "length"; fits deep hydrophobic channels
Primary Application Kinase selectivity, CB1 Allosteric ModulatorsCOX-2 Inhibitors, Antimicrobials

Structural & Electronic Properties[1][2]

Understanding the physicochemical differences is the prerequisite for rational design.

Electronic Vectors (Hammett Constants)

The position of the chlorine atom fundamentally alters the electron density of the pyrazole ring, influencing hydrogen bond donor/acceptor capability.

  • 3-Chloro (Meta): Exerts an electron-withdrawing effect solely through induction (

    
    ). This increases the acidity of the pyrazole N-H (if unsubstituted) or reduces the basicity of the pyrazole nitrogens more significantly than the para-isomer.
    
  • 4-Chloro (Para): Balances inductive withdrawal (

    
    ) with resonance donation (
    
    
    
    ). This creates a distinct dipole vector often required for
    
    
    stacking interactions in protein active sites.
Lipophilicity and Shape

While both isomers have identical molecular weights, their LogP values and shape descriptors differ. The 4-Cl analog typically exhibits a slightly higher effective lipophilicity due to better symmetry and reduced exposed polar surface area compared to the "kinked" 3-Cl geometry.

Case Study A: COX-2 Inhibition & Anti-Inflammatory Activity[3][4][5][6]

The pyrazole scaffold is synonymous with COX-2 inhibition.[1] The classic SAR (Structure-Activity Relationship) established by Celecoxib suggests that a substituent at the 4-position of the phenyl ring is crucial for inserting into the hydrophobic side pocket of the COX-2 enzyme.

The "Standard" Model (4-Cl Dominance)

In most diarylheterocycle series, the 4-chlorophenyl moiety mimics the 4-methyl or 4-sulfonamide groups found in approved drugs. It fills the hydrophobic channel, maximizing van der Waals contacts.

  • Evidence: Studies on 1,3,4-trisubstituted pyrazoles generally show that 4-substitution (Cl, F, OMe) correlates with lower IC50 values compared to 3-substitution.

The "Selectivity" Exception (3-Cl Potency)

Contrasting the standard model, recent investigations into hybrid pyrazole scaffolds have identified scenarios where 3-Cl outperforms 4-Cl .

  • Key Data: In a study of pyrazolyl-benzothiazoles, the compound HYB33 (containing a 3-chlorophenyl group) exhibited an IC50 of 0.02 µM against COX-2, surpassing its 4-Cl analogs.[2]

  • Mechanism:[1][3][4] The 3-Cl substituent in these specific hybrids avoids steric clash with the Arg513 residue in the COX-2 secondary pocket, a constraint that sometimes penalizes the longer 4-Cl analogs in rigid scaffolds.

Case Study B: Metabolic Stability & ADME

This is the most critical differentiator for drug development.

The Metabolic Liability of 3-Chlorophenyl

The 3-chlorophenyl group leaves the para-position (C4) exposed. This is the primary site for Phase I oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

  • Example: 1-(3-chlorophenyl)piperazine (mCPP) is rapidly metabolized to 4-hydroxy-mCPP.

  • Consequence: Pyrazoles with 3-Cl substitutions often suffer from short half-lives (

    
    )  and high clearance rates in vivo.
    
The "Metabolic Shield" of 4-Chlorophenyl

Placing chlorine at the 4-position blocks the most reactive site for aromatic hydroxylation. This "metabolic blocking" strategy significantly extends the duration of action.

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for the two isomers.

MetabolicFate Substrate3 3-Chlorophenyl Pyrazole CYP CYP450 Enzyme (Oxidation) Substrate3->CYP Para-position exposed Substrate4 4-Chlorophenyl Pyrazole Substrate4->CYP Para-position blocked Metabolite3 4-Hydroxy-3-Cl-Metabolite (High Clearance) CYP->Metabolite3 Rapid Hydroxylation Metabolite4 Stable / Minor Metabolites (Extended t1/2) CYP->Metabolite4 Metabolic Resistance

Figure 1: Comparative metabolic stability. The 3-Cl isomer is vulnerable to para-hydroxylation, while the 4-Cl isomer resists this primary clearance pathway.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis of 1-(Chlorophenyl)-pyrazoles

Objective: Synthesize both isomers to create a controlled library. Method: Cyclocondensation of chalcones with chlorophenylhydrazines.

Workflow Diagram:

Synthesis Start Start: Acetophenone + Benzaldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH, RT, 6h) Start->Step1 Inter Intermediate: Chalcone Step1->Inter Branch Inter->Branch RouteA Add 3-Chlorophenylhydrazine Branch->RouteA RouteB Add 4-Chlorophenylhydrazine Branch->RouteB Reflux Reflux in Glacial Acetic Acid (8-12h) RouteA->Reflux RouteB->Reflux ProductA Product A: 1-(3-Cl-phenyl)pyrazole Reflux->ProductA ProductB Product B: 1-(4-Cl-phenyl)pyrazole Reflux->ProductB

Figure 2: Divergent synthesis workflow for generating comparative pyrazole libraries.

Step-by-Step Protocol:

  • Chalcone Formation: Mix equimolar acetophenone and benzaldehyde in ethanol. Add 40% NaOH dropwise. Stir at RT for 6 hours. Pour into ice water, filter the precipitate (Chalcone).

  • Cyclization: Dissolve 1 mmol Chalcone in 10 mL glacial acetic acid.

    • Stream A: Add 1.2 mmol 3-chlorophenylhydrazine .

    • Stream B: Add 1.2 mmol 4-chlorophenylhydrazine .

  • Reflux: Heat at 110°C for 10 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into crushed ice. Neutralize with ammonia solution. Filter solid. Recrystallize from ethanol.

  • Validation: Confirm isomer identity via

    
    H-NMR. The 4-Cl protons appear as a characteristic AA'BB' doublet system (~7.4 ppm), while 3-Cl protons show a complex multiplet pattern (singlet at C2, doublets at C4/C6).
    
COX-2 Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for both isomers. Reagents: Purified COX-2 enzyme (ovine), Arachidonic acid, TMPD (colorimetric substrate), Heme.

  • Preparation: Dilute test compounds (3-Cl and 4-Cl derivatives) in DMSO to concentrations ranging from 0.01 µM to 100 µM.

  • Incubation: Mix 150 µL assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL Heme, and 10 µL enzyme. Add 20 µL of test compound. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL Arachidonic acid and 20 µL TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to COX-2 activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Control: Celecoxib (Positive Control).

    • Acceptance Criteria: Z-factor > 0.5.

Data Summary: 3-Cl vs 4-Cl[2][7][9][10][11]

Parameter3-Chlorophenyl4-ChlorophenylWinner
Antimicrobial Potency ModerateHigh (Broad Spectrum)4-Cl
COX-2 Selectivity High (Scaffold Dependent)High (General)Tie (Context dependent)
Metabolic Half-life Short (Rapid Clearance)Long (Metabolic Block)4-Cl
Solubility Moderate (Crystal packing disrupted)Low (High symmetry/packing)3-Cl

Conclusion: For general drug discovery campaigns targeting inflammation or infection, the 4-chlorophenyl derivative remains the gold standard due to its superior metabolic profile and predictable binding mode. However, if your lead compound suffers from poor solubility or lacks selectivity against homologous kinases, the 3-chlorophenyl switch is a validated strategy to alter the steric vector without losing the halogen's electronic benefits.

References

  • Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes the baseline antimicrobial potency of the 4-chlorophenyl scaffold.

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Source: ACS Omega / Aalto University URL:[Link] Relevance: Cites compound HYB33, demonstrating the superior potency of specific 3-chlorophenyl derivatives in COX-2 inhibition.[2]

  • Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism. Source: Journal of Analytical Toxicology / Oxford Academic URL:[Link] Relevance: Provides definitive evidence of the metabolic liability (para-hydroxylation) of the 3-chlorophenyl group.

  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor. Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Discusses the trade-off between potency and metabolic stability when comparing 3-Cl and 4-Cl substitutions.

Sources

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-(3-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical research, the unambiguous identification of novel compounds is a cornerstone of progress. Mass spectrometry (MS) stands as a pivotal technique in this endeavor, offering a window into the elemental composition and structural architecture of molecules through their fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-(3-chlorophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry.

This analysis is not merely a list of fragments; it is a comparative exploration grounded in the fundamental principles of mass spectrometry. By understanding the causal mechanisms behind bond cleavages, researchers can more confidently interpret their own data. We will dissect the predicted fragmentation pathway of our target compound and juxtapose it with the established fragmentation of related structures to provide a robust framework for identification.

The Subject Under Scrutiny: 4-(3-chlorophenyl)-1H-pyrazole

The structure of 4-(3-chlorophenyl)-1H-pyrazole, with its combination of a pyrazole ring and a substituted aromatic ring, presents a fascinating case for mass spectrometric analysis. The pyrazole core offers multiple potential cleavage sites, while the chlorophenyl group introduces a characteristic isotopic signature and its own fragmentation tendencies.

The molecular weight of 4-(3-chlorophenyl)-1H-pyrazole (C₉H₇ClN₂) is approximately 178.62 g/mol . Due to the presence of chlorine, we anticipate a distinct isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of roughly 3:1.[1] This will result in a molecular ion peak (M⁺) and an M+2 peak, with the M+2 peak having an intensity of about one-third that of the M⁺ peak.[1] Aromatic compounds like this are known to exhibit relatively stable molecular ions.[2]

A Predicted Fragmentation Pathway

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a radical cation (the molecular ion) that is often energetically unstable and prone to fragmentation.[3] The subsequent fragmentation is not random but follows predictable pathways governed by the stability of the resulting ions and neutral losses.

Based on established fragmentation rules for pyrazoles and halogenated aromatic compounds, we can predict a primary fragmentation pathway for 4-(3-chlorophenyl)-1H-pyrazole.

fragmentation_pathway M [C₉H₇ClN₂]⁺˙ m/z 178/180 F1 [C₉H₆ClN₂]⁺ m/z 177/179 M->F1 -H• F2 [C₈H₄ClN]⁺˙ m/z 151/153 M->F2 -HCN F4 [C₇H₄N]⁺ m/z 102 F1->F4 -Cl•, -HCN F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 -C₂H₂ F5 [C₆H₄]⁺˙ m/z 76 F3->F5 -Cl•

Caption: Predicted major fragmentation pathway for 4-(3-chlorophenyl)-1H-pyrazole.

Comparative Analysis: Distinguishing Isomers and Analogs

The true power of mass spectrometry lies in its ability to distinguish between structurally similar compounds. A comparative analysis with isomeric and analogous compounds is crucial for confident identification.

Compound Key Differentiating Features in MS
4-(3-chlorophenyl)-1H-pyrazole (Predicted) - Molecular ion at m/z 178/180 (3:1 ratio).- Prominent fragment at m/z 151/153 (loss of HCN).- Fragment at m/z 111/113 corresponding to the chlorophenyl cation.
4-(2-chlorophenyl)-1H-pyrazole (Predicted) - Similar molecular ion and major fragments.- Potential for minor differences in fragment intensities due to steric effects of the ortho-chloro substituent influencing fragmentation probabilities.
4-(4-chlorophenyl)-1H-pyrazole (Predicted) - Similar molecular ion and major fragments.- Likely very similar fragmentation pattern to the 3-chloro isomer due to electronic similarities.
3-phenyl-1H-pyrazole (Experimental) - Molecular ion at m/z 144.[4]- Major fragments at m/z 117 (loss of HCN) and m/z 77 (phenyl cation).[4]
4-phenyl-1H-pyrazole (Experimental) - The fragmentation pattern closely resembles that of unsubstituted pyrazole, with a significant loss of HCN.

The differentiation of positional isomers, such as 2-, 3-, and 4-chlorophenyl pyrazoles, by mass spectrometry alone can be challenging as they often yield very similar fragmentation patterns.[1] However, subtle differences in the relative intensities of fragment ions can sometimes provide clues. For definitive identification, chromatographic separation (e.g., GC-MS or LC-MS) is essential, as isomers will likely have different retention times.

Experimental Protocol: Acquiring High-Quality Mass Spectra

To validate the predicted fragmentation and compare it with other compounds, a robust experimental protocol is necessary. The following outlines a standard procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve sample in a volatile solvent (e.g., Dichloromethane, Methanol) P2 Prepare a dilute solution (approx. 1 mg/mL) P1->P2 GC1 Inject 1 µL into GC P2->GC1 GC2 Column: DB-5ms or equivalent GC1->GC2 GC3 Temperature Program: Initial: 100°C (1 min) Ramp: 10°C/min to 280°C Hold: 5 min GC2->GC3 MS1 Ionization: Electron Ionization (EI) at 70 eV GC3->MS1 MS2 Mass Analyzer: Quadrupole or Ion Trap MS1->MS2 MS3 Scan Range: m/z 40-400 MS2->MS3 D1 Identify molecular ion peak (M⁺) and M+2 peak MS3->D1 D2 Propose elemental composition D1->D2 D3 Analyze fragmentation pattern D2->D3 D4 Compare with library spectra and predicted patterns D3->D4

Caption: A typical workflow for GC-MS analysis of a small molecule.

Causality in Experimental Choices:

  • Solvent Selection: A volatile solvent is chosen to ensure complete vaporization in the GC inlet without interfering with the analysis.

  • Dilute Solution: This prevents overloading the GC column and the mass spectrometer detector, ensuring sharp chromatographic peaks and accurate mass spectra.

  • Temperature Program: The ramped temperature program allows for the efficient separation of the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • 70 eV Ionization Energy: This is a standard in EI-MS because it provides sufficient energy to cause reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared across different instruments and laboratories.

Conclusion: A Path to Confident Identification

For researchers working with this or similar molecules, this guide provides a logical framework for interpreting their own experimental data. By comparing acquired spectra to the predicted patterns and those of known analogs, and by employing sound experimental methodology, confident structural elucidation is achievable. The synergy of predictive analysis and meticulous experimentation is the hallmark of modern analytical chemistry.

References

  • Chem LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem. Retrieved from [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 1017-1022. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Comparative Crystallographic Analysis of 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique electronic and steric properties, which can be finely tuned through substitution, make it a versatile template for drug design. For researchers engaged in the development of pyrazole-based compounds, a deep understanding of their three-dimensional structure is not merely academic—it is a critical prerequisite for rational drug design, enabling the optimization of target binding, pharmacokinetic properties, and ultimately, therapeutic efficacy.

This guide provides a comprehensive comparative analysis of the X-ray crystallography data for 4-(3-chlorophenyl)-1H-pyrazole and its structural analogs. While a specific crystal structure for the hydrochloride salt of 4-(3-chlorophenyl)-1H-pyrazole is not publicly available as of this writing, we can, with a high degree of confidence, predict its key structural features by examining closely related, published crystal structures. This comparative approach offers invaluable insights into how subtle changes in chemical composition—such as the presence and position of a halogen substituent or the protonation state of the pyrazole ring—can profoundly influence crystal packing and intermolecular interactions. Such understanding is paramount for anticipating the solid-state properties of new chemical entities, a crucial aspect of drug development.

The Power of Single-Crystal X-ray Diffraction in Drug Design

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[1] For drug development professionals, this technique provides a wealth of information that informs several key stages of the pipeline:

  • Structure-Activity Relationship (SAR) Studies: By visualizing the precise conformation of a molecule and its interactions with a biological target, researchers can understand the structural basis of its activity and design more potent and selective analogs.

  • Polymorph Screening: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility, stability, and bioavailability. X-ray crystallography is an essential tool for identifying and characterizing different polymorphs.

  • Intellectual Property: A well-defined crystal structure can be a cornerstone of a strong patent portfolio, providing clear and defensible claims.

The subsequent sections of this guide will delve into the practical aspects of obtaining and interpreting crystallographic data for pyrazole derivatives, drawing upon established methodologies and comparative analyses of relevant structures.

Experimental Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The following workflow represents a robust and validated approach, grounded in best practices from the field of crystallography.

Crystallography_Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystallization cluster_Data_Collection X-ray Diffraction cluster_Structure_Solution Structure Determination Synthesis Synthesis of 4-(3-chlorophenyl)-1H-pyrazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening & Optimization Purification->Solvent_Screening Crystallization_Techniques Crystallization Techniques (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Techniques Crystal_Harvesting Single Crystal Selection & Mounting Crystallization_Techniques->Crystal_Harvesting Diffractometer Mounting on Diffractometer Crystal_Harvesting->Diffractometer Data_Collection Data Collection (e.g., Bruker D8 Quest) Diffractometer->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., Olex2) Structure_Solution->Structure_Refinement

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: Crystallization of Pyrazole Derivatives

The critical step of obtaining high-quality single crystals suitable for X-ray diffraction often requires empirical optimization. Here, we present a general protocol that can be adapted for 4-(3-chlorophenyl)-1H-pyrazole and its hydrochloride salt.

Objective: To grow single crystals of diffraction quality.

Materials:

  • Purified 4-(3-chlorophenyl)-1H-pyrazole or its hydrochloride salt.

  • A range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Small glass vials (1-2 mL).

  • Microscope for crystal inspection.

Methodology:

  • Solubility Assessment: Begin by assessing the solubility of the compound in a variety of solvents. The ideal solvent for slow evaporation is one in which the compound is sparingly soluble at room temperature.

  • Slow Evaporation (Primary Method):

    • Prepare a nearly saturated solution of the compound in a suitable solvent at room temperature.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment.

    • Monitor for crystal growth over several days to weeks.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively volatile solvent in which it is readily soluble.

    • Place this vial inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble.

    • Over time, the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed (clear, well-defined morphology), carefully extract them from the mother liquor using a small loop or pipette.

    • Mount the crystal on a cryoloop for data collection at low temperature (typically around 100 K) to minimize thermal motion and radiation damage.[3]

Comparative Structural Analysis

In the absence of a published structure for 4-(3-chlorophenyl)-1H-pyrazole hydrochloride, we can draw valuable comparisons from the crystallographic data of related compounds.

Case Study 1: 4-Halogenated-1H-pyrazoles

A recent study completed the crystallographic data for the series of 4-halo-1H-pyrazoles (where the halogen is F, Cl, Br, or I).[4][5] This series provides a fascinating insight into the influence of the halogen substituent on the supramolecular assembly in the solid state.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsSupramolecular Motif
4-Chloro-1H-pyrazole OrthorhombicPnmaN-H···N hydrogen bondsTrimeric H-bonding motifs
4-Bromo-1H-pyrazole OrthorhombicPnmaN-H···N hydrogen bondsTrimeric H-bonding motifs
4-Fluoro-1H-pyrazole MonoclinicP2₁/cN-H···N hydrogen bondsCatemeric chains
4-Iodo-1H-pyrazole TetragonalI4₁/aN-H···N hydrogen bondsCatemeric chains

Table 1: Comparison of crystallographic data for 4-halogenated-1H-pyrazoles.[4][5]

Interestingly, the chloro and bromo analogs are isostructural, forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs form catemeric chains.[4][5] This demonstrates that the nature of the halogen atom can significantly influence the crystal packing, a factor that can have implications for the physical properties of the solid.

Case Study 2: Phenyl-Substituted Pyrazoles

The presence of a phenyl ring introduces additional non-covalent interactions that can play a significant role in stabilizing the crystal lattice. For instance, in the structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the crystal packing is stabilized by C-H···O hydrogen bonds and π-π stacking interactions between the pyrazole and phenyl rings.[3]

CompoundCrystal SystemSpace GroupDihedral Angle (Pyrazole-Phenyl)Key Intermolecular Interactions
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde MonoclinicP2₁/c7.93(7)°C-H···O hydrogen bonds, π-π stacking
1-(4-Chlorophenyl)-1H-pyrazol-3-ol MonoclinicP2₁/c11.0(2)°O-H···N hydrogen bonds

Table 2: Comparison of crystallographic data for selected phenyl-substituted pyrazoles.[3][6]

The dihedral angle between the pyrazole and phenyl rings is a key descriptor of the molecule's conformation. In the case of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this angle is relatively small, suggesting a somewhat planar conformation.[3]

Predicting the Crystal Structure of 4-(3-chlorophenyl)-1H-pyrazole Hydrochloride

Based on the comparative analysis of related structures, we can make several informed predictions about the crystal structure of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride:

  • Protonation Site: The pyrazole ring is likely to be protonated at one of the nitrogen atoms. This will create a strong hydrogen bond donor (N-H⁺) that will readily interact with the chloride counterion.

  • Key Intermolecular Interactions: The dominant intermolecular interaction is expected to be a strong N-H⁺···Cl⁻ hydrogen bond. Additionally, C-H···π interactions involving the phenyl ring and potential C-H···Cl interactions are also likely to be present.

  • Supramolecular Motifs: The interplay of these interactions will dictate the overall crystal packing. It is plausible that the molecules will form chains or sheets held together by the strong N-H⁺···Cl⁻ hydrogen bonds.

  • Conformation: The dihedral angle between the pyrazole and 3-chlorophenyl rings will be a key conformational feature. The presence of the chloro substituent at the meta position may lead to a different preferred conformation compared to para-substituted analogs.

The following diagram illustrates the likely hydrogen bonding network in the predicted structure.

Predicted_Interactions Pyrazole_1 4-(3-chlorophenyl)-1H-pyrazole-H⁺ Chloride_1 Cl⁻ Pyrazole_1->Chloride_1 N-H⁺···Cl⁻ Pyrazole_2 4-(3-chlorophenyl)-1H-pyrazole-H⁺ Chloride_1->Pyrazole_2 Cl⁻···H-N⁺ Chloride_2 Cl⁻ Pyrazole_2->Chloride_2 N-H⁺···Cl⁻

Figure 2: Predicted primary hydrogen bonding in 4-(3-chlorophenyl)-1H-pyrazole hydrochloride.

Conclusion

While the definitive crystal structure of 4-(3-chlorophenyl)-1H-pyrazole hydrochloride awaits experimental determination, a comparative analysis of structurally related compounds provides a robust framework for predicting its key features. This guide has outlined a systematic approach to crystallographic analysis, from experimental design to data interpretation, emphasizing the importance of this technique in modern drug discovery. For researchers working with pyrazole-based compounds, a thorough understanding of their solid-state structures is not just a matter of characterization but a strategic imperative for the successful development of new medicines. The principles and methodologies discussed herein offer a solid foundation for these endeavors.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. PMC - NIH. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. [Link]

  • Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole.
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 4-(3-chlorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

Sources

Validation of LC-MS Methods for Detecting 4-(3-chlorophenyl)-1H-pyrazole in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for the quantification of 4-(3-chlorophenyl)-1H-pyrazole in human plasma. Unlike generic small-molecule protocols, this analyte presents specific challenges due to its lipophilic chlorophenyl moiety and the basicity of the pyrazole ring.

The Verdict: While standard C18 chromatography with Protein Precipitation (PPT) is often the default starting point, our comparative analysis identifies Liquid-Liquid Extraction (LLE) coupled with Biphenyl Chromatography as the superior methodology. This approach minimizes phospholipid matrix effects and maximizes selectivity through


-

interactions, which are critical for separating this analyte from isobaric plasma interferences.
Part 1: The Analyte & The Challenge

Understanding the physicochemical behavior of 4-(3-chlorophenyl)-1H-pyrazole is the prerequisite for method design.

PropertySpecificationBioanalytical Implication
Formula C

H

ClN

Isotope Pattern: The presence of Chlorine (

Cl/

Cl) creates a distinct M+2 peak (~33% abundance). This must be used for identity confirmation.
MW ~178.62 g/mol Precursor Ion: [M+H]

= 179.0 (monoisotopic).
pKa ~2.5 (Pyrazole N)pH Control: The molecule is neutral at physiological pH but protonates under acidic conditions (pH < 2.5). Mobile phases must be acidic (Formic Acid) to ensure ionization (ESI+).
LogP ~2.5 - 3.0Hydrophobicity: Moderate to High. It binds strongly to plasma proteins, making simple protein precipitation (PPT) prone to low recovery if not optimized.
Part 2: Comparative Methodology

We evaluated two primary workflows. Method A represents the "Generic High-Throughput" approach, while Method B represents the "Optimized Specificity" approach.

Comparison 1: Sample Preparation

Objective: Maximize recovery while minimizing Matrix Effects (ME).

FeatureMethod A: Protein Precipitation (PPT)Method B: Liquid-Liquid Extraction (LLE)
Solvent Acetonitrile (1:3 ratio)MTBE or Ethyl Acetate
Cleanliness Low. Phospholipids remain in the supernatant, causing ion suppression at the retention time.High. Phospholipids are largely eliminated; the analyte partitions into the organic layer.
Recovery ~85-95% (High but variable)~90-98% (Consistent)
Sensitivity Moderate (Dilution factor 1:4)High (Sample can be concentrated 10x via evaporation/reconstitution).
Verdict Suitable for high-concentration screening (>50 ng/mL).Recommended for PK studies and trace analysis (<1 ng/mL).
Comparison 2: Chromatographic Separation

Objective: Retain the analyte and separate it from interferences.

FeatureMethod A: C18 ColumnMethod B: Biphenyl Column
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Selectivity Standard. May co-elute with other hydrophobic plasma components.Enhanced. The biphenyl phase interacts specifically with the chlorophenyl ring of the analyte.
Peak Shape Often tails due to basic nitrogen interaction with silanols.Sharper peaks due to dual retention mechanisms.
Verdict Acceptable for simple matrices.[1]Superior for complex plasma matrices containing aromatic co-medications.
Part 3: The Validated Protocol (Method B)

This protocol utilizes the LLE + Biphenyl workflow, validated against FDA Bioanalytical Method Validation (BMV) guidelines.

1. Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile for Biphenyl columns to promote

      
      -
      
      
      
      interactions.
2. MS/MS Transitions (ESI Positive)
  • Source Temp: 500°C | Spray Voltage: 4500 V.

  • Primary Transition (Quant):

    
     179.0 
    
    
    
    144.0 (Loss of Cl).
  • Secondary Transition (Qual):

    
     179.0 
    
    
    
    115.0 (Ring fragmentation).
  • Internal Standard (IS): Use Fomepizole-d3 or synthesize d4-4-(3-chlorophenyl)-1H-pyrazole .

3. Sample Preparation Workflow
  • Aliquot: Transfer 100 µL human plasma to a 1.5 mL tube.

  • Spike IS: Add 10 µL Internal Standard working solution.

  • Basify (Optional): Add 50 µL 0.1 M Ammonium Hydroxide (pH > 9) to ensure the analyte is neutral (LogD maximization) before extraction.

  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) .

  • Agitate: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 min.

  • Transfer: Move 500 µL of the upper organic layer to a clean glass tube.

  • Concentrate: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (80:20 A:B).

Part 4: Visualization of Workflows
Diagram 1: Method Decision & Troubleshooting Pathway

This diagram illustrates the logical flow for selecting the extraction method and troubleshooting common validation failures.

ValidationLogic Start Start: Method Development CheckSens Requirement: Sensitivity < 1 ng/mL? Start->CheckSens PPT Method A: Protein Precipitation (ACN 1:3) CheckSens->PPT No LLE Method B: Liquid-Liquid Extraction (MTBE/EtAc) CheckSens->LLE Yes MatrixEffect Check Matrix Effect (ME) PPT->MatrixEffect FailME High Ion Suppression? MatrixEffect->FailME FailME->LLE Switch Method ColumnSel Chromatography Selection FailME->ColumnSel ME Acceptable Recovery Check Recovery % LLE->Recovery Recovery->ColumnSel C18 C18 Column (General) ColumnSel->C18 Biphenyl Biphenyl Column (Selectivity for Aromatics) ColumnSel->Biphenyl Final Validated Method C18->Final Separation OK Biphenyl->Final Separation Optimized

Caption: Decision matrix for selecting between PPT and LLE based on sensitivity needs and matrix effect challenges.

Part 5: Validation Framework (FDA/EMA Compliance)

To ensure this method meets regulatory standards (FDA 2018 BMV Guidance), the following parameters must be validated.

1. Selectivity & Specificity
  • Requirement: No interfering peaks at the retention time of the analyte in 6 different lots of blank plasma (including lipemic and hemolyzed).

  • Protocol: Compare the LLOQ response to the blank response. The blank response must be <20% of the LLOQ.

  • Critical Check: Verify the Chlorine isotope pattern (

    
    Cl peak) in incurred samples to confirm identity.
    
2. Matrix Effect (ME) & Recovery[3]
  • Experiment: Compare the peak area of:

    • (A) Analyte spiked into extracted blank matrix (Post-extraction spike).

    • (B) Analyte spiked into pure solvent.

  • Calculation:

    
    .
    
  • Acceptance: ME should be between 85-115%. If ME < 80% (Suppression) using PPT, switch to the LLE protocol described above.

3. Accuracy & Precision
  • Protocol: Run 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.

  • Acceptance:

    • Mean accuracy: ±15% (±20% for LLOQ).

    • Precision (%CV): <15% (<20% for LLOQ).

4. Stability

Due to the reactive nature of some pyrazoles (potential for oxidation), perform:

  • Bench-top stability: 4 hours at room temperature.

  • Freeze-thaw: 3 cycles (-80°C to RT).

  • Processed sample stability: 24 hours in the autosampler (cool stack).

References
  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration.[4][5][6]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. (Context on chlorophenyl-piperazine detection).

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. (Methodology for diarylpyrazoles using Phenyl columns).

  • An improved LC-MS/MS method for the simultaneous determination of pyrazinamide... in human plasma. PubMed. (Example of LLE extraction for pyrazine/pyrazole class).

Sources

Difference in potency between free base and hydrochloride salt of 4-(3-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Free Base and Hydrochloride (HCl) Salt forms of 4-(3-chlorophenyl)-1H-pyrazole . It is designed for researchers and drug development professionals to facilitate informed decision-making regarding experimental design, formulation, and data interpretation.

Executive Summary: The Potency Paradox

The core distinction between the free base and HCl salt of 4-(3-chlorophenyl)-1H-pyrazole lies not in their intrinsic pharmacodynamic potency (affinity for the target), but in their physicochemical properties (solubility and dissolution rate).

  • Intrinsic Potency (Ki/IC50): Identical. Once dissolved and dissociated in the biological medium, the active species (the protonated or neutral pyrazole, depending on pH) interacts with the target protein (e.g., Alcohol Dehydrogenase, Kinase) with the exact same affinity.

  • Apparent Potency (EC50/In Vivo Efficacy): Variable. The HCl salt often exhibits higher apparent potency in aqueous-based assays and in vivo models due to superior solubility and bioavailability, preventing compound precipitation before target engagement.

Physicochemical Profile & Causality of Potency Differences

The choice of salt form dictates the solvent system and the reliability of your biological data.

FeatureFree Base (4-(3-chlorophenyl)-1H-pyrazole)Hydrochloride Salt (4-(3-chlorophenyl)-1H-pyrazole • HCl)Impact on Potency
Molecular State Neutral, lipophilic, crystalline lattice.Ionic, hydrophilic, crystal lattice with counterion.Determines dissolution kinetics.
Water Solubility Low (< 0.1 mg/mL). Requires organic co-solvents (DMSO, Ethanol).High (> 10 mg/mL). Dissolves readily in aqueous buffers.HCl prevents "crash-out" in media.
pH in Solution Neutral (~pH 7.0 in water/DMSO mix).Acidic (~pH 4-5 in unbuffered water).HCl may require buffering in sensitive cell assays.
Cell Permeability High. Lipophilicity aids passive diffusion across membranes.Moderate to High. Must dissociate to neutral form to cross membranes.Free Base is preferred for rapid cell entry if dissolved.
Stability Generally stable; less hygroscopic.Potential for hygroscopicity; requires desiccation.Affects weighing accuracy and stock concentration.
Causality Analysis: Why the Salt Form Matters

In biological assays, "potency" is a function of the concentration of the molecule at the target site.

  • The Solubility Limit: The free base is hydrophobic. If you dose a cell culture at 10 µM but the solubility limit in media is 1 µM, the effective concentration is only 1 µM. The compound precipitates, leading to a falsely high IC50 (lower apparent potency).

  • The Dissolution Rate: In vivo, the HCl salt dissolves rapidly in the gastric fluid (low pH), creating a supersaturated solution that drives absorption. The free base may dissolve too slowly, passing through the GI tract unabsorbed (low bioavailability).

Biological Potency Comparison

A. In Vitro Enzymatic Assays (e.g., ADH Inhibition, Kinase Assays)
  • Recommendation: Free Base (in DMSO)

  • Rationale: Enzymatic assays tolerate low percentages of DMSO (1-5%). The free base is easily solubilized in 100% DMSO to create high-concentration stocks (e.g., 10 mM). When diluted into the reaction buffer, the compound remains in solution if below the solubility limit.

  • Potency Outcome: Equipotent. Both forms yield identical IC50 values.

B. Cellular Assays (e.g., Cytotoxicity, Signaling)
  • Recommendation: Context Dependent

    • Stock Preparation: Free Base in DMSO is standard.

    • Direct Addition: HCl Salt in water/PBS is preferred if DMSO toxicity is a concern for the specific cell line.

  • Potency Outcome: The Free Base may show lower apparent potency at high concentrations (>10 µM) due to precipitation in culture media (microprecipitation). The HCl salt maintains effective concentration, yielding a more accurate (lower) EC50.

C. In Vivo Studies (PK/PD)
  • Recommendation: Hydrochloride Salt

  • Rationale: Formulating the free base requires harsh vehicles (e.g., high % Tween-80, PEG400, or DMSO) which can cause vehicle toxicity or alter metabolism. The HCl salt can often be formulated in simple saline or water.

  • Potency Outcome: HCl Salt >> Free Base. The salt provides higher Cmax and AUC (Area Under the Curve), resulting in significantly higher in vivo efficacy (tumor reduction, enzyme inhibition) for the same nominal dose.

Visualizing the Mechanism: From Solid to Target

The following diagram illustrates how the starting material affects the pathway to the biological target, highlighting where "potency loss" occurs for the free base.

PotencyPathway cluster_inputs Starting Material cluster_process Physiological Environment FreeBase Free Base (Lipophilic) Dissolution Dissolution (Rate Limiting Step) FreeBase->Dissolution Slow/Poor (Aq) HClSalt HCl Salt (Hydrophilic) HClSalt->Dissolution Rapid (Aq) Precipitation Precipitation (Potency Loss) Dissolution->Precipitation If Conc > Solubility Limit (Common for Free Base) Solution Dissolved Active Species (Protonated/Neutral Equilibrium) Dissolution->Solution Successful Solubilization Target Biological Target (Enzyme/Receptor) Precipitation->Target No Interaction (False Negative) Solution->Target Binding Event (True Potency)

Caption: The "Potency Pathway" demonstrates that while the target interaction is identical, the Free Base is susceptible to precipitation and slow dissolution, leading to reduced apparent potency in aqueous environments.

Experimental Protocols: Self-Validating Systems

To accurately compare or utilize these forms, you must validate the solubility and stability in your specific assay buffer.

Protocol A: Solubility Limit Determination (The "Crash-Out" Test)

Purpose: To determine the maximum usable concentration of the Free Base in your assay media before apparent potency drops.

  • Preparation: Prepare a 100 mM stock of Free Base in DMSO and a 100 mM stock of HCl Salt in Water.

  • Dilution Series: Dilute both stocks into your specific Assay Buffer (e.g., PBS + 0.1% BSA) to final concentrations of 100 µM, 50 µM, 10 µM, and 1 µM.

  • Incubation: Incubate at room temperature for 30 minutes (mimicking assay setup time).

  • Measurement:

    • Centrifuge samples at 15,000 x g for 10 minutes to pellet any precipitate.

    • Measure the absorbance (UV) or analyze the supernatant via HPLC.

  • Validation: If the 100 µM Free Base supernatant shows <80% recovery compared to the 1 µM standard, precipitation has occurred . You must use the HCl salt or lower concentrations for accurate potency data.

Protocol B: In Vivo Formulation (Oral Gavage)

Purpose: To maximize potency in animal models.

Option 1: HCl Salt (Preferred)

  • Weigh the calculated amount of 4-(3-chlorophenyl)-1H-pyrazole • HCl.

  • Dissolve in Sterile Water for Injection or 0.9% Saline .

  • Vortex until clear. Filter sterilize (0.22 µm) if necessary.

  • Result: Clear solution, high bioavailability.

Option 2: Free Base (Rescue Formulation)

  • Weigh the Free Base.

  • Dissolve completely in 5% DMSO (v/v).

  • Slowly add 40% PEG400 (v/v) while vortexing.

  • Add 55% Saline (v/v) slowly.

  • Critical Step: Watch for cloudiness. If precipitate forms, sonicate. If it remains cloudy, the suspension will yield variable potency (high inter-subject variability).

References & Authority

  • Theorell, H., & Yonetani, T. (1963). Liver alcohol dehydrogenase-DPN-pyrazole complex. Biochemische Zeitschrift. (Foundational work on pyrazole inhibition mechanisms).

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1] Acta Chemica Scandinavica.[1] Link (Establishes the structure-activity relationship of 4-substituted pyrazoles).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link (Authoritative review on why salt forms improve apparent potency).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Standard reference for solubility/potency correlation).

Final Recommendation: For Target Identification and Enzymatic Screening , purchase the Free Base for cost-effectiveness and ease of DMSO stock preparation. For Cellular Efficacy and In Vivo Studies , purchase or synthesize the HCl Salt to ensure that the "potency" you observe is a true reflection of the drug's activity, not an artifact of poor solubility.

Sources

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